2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 3’-position, and a carbonitrile group at the 3-position of the biphenyl structure. Biphenyl compounds are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile, can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base . For instance, the synthesis of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can be carried out by reacting 2-fluoro-3’-methoxy-1,1’-biphenyl with a suitable nitrile source under appropriate conditions.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction is widely used in industrial settings due to its high yield and mild reaction conditions. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl ring, while nucleophilic substitution can replace the fluorine atom with different nucleophiles .
Scientific Research Applications
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-carbonitrile
- 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile
- 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-5-carbonitrile
Uniqueness
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methoxy group can enhance its stability and modulate its interaction with biological targets .
Properties
IUPAC Name |
2-fluoro-3-(3-methoxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCBLNVUXFXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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